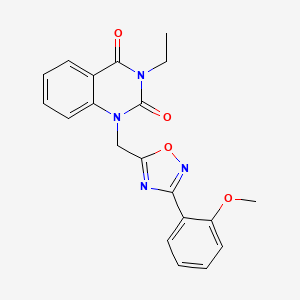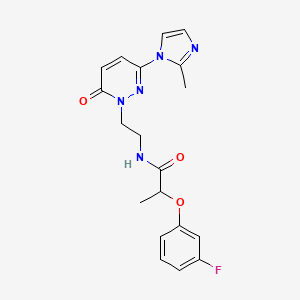![molecular formula C8H7LiN2O3 B2716357 Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate CAS No. 2031268-77-4](/img/structure/B2716357.png)
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate is a chemical compound with the molecular formula C₈H₇LiN₂O₃ and a molecular weight of 186.1 g/mol . This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing . It is known for its unique structure, which includes a lithium ion and a pyrimidinone moiety, making it a subject of interest in various scientific studies.
Aplicaciones Científicas De Investigación
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Métodos De Preparación
The synthesis of Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate involves several steps. One common method includes the reaction of 6-oxopyrimidine with an appropriate alkylating agent to introduce the methyl group at the 1-position of the pyrimidine ring. This intermediate is then reacted with a lithium salt of prop-2-enoic acid under controlled conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrimidinone ring.
Substitution: The compound can participate in substitution reactions, particularly at the methyl group attached to the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, while the pyrimidinone moiety can interact with nucleic acids and proteins. These interactions can lead to changes in cellular processes, including gene expression and enzyme activity .
Comparación Con Compuestos Similares
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate can be compared with other similar compounds, such as:
Lithium;2-[(6-oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoate: This compound has a similar structure but differs in the oxidation state of the pyrimidine ring.
This compound derivatives: Various derivatives with different substituents on the pyrimidine ring have been synthesized and studied for their unique properties. The uniqueness of this compound lies in its specific combination of lithium and pyrimidinone, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.Li/c1-6(8(12)13)4-10-5-9-3-2-7(10)11;/h2-3,5H,1,4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMOOLOMLEWBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=C(CN1C=NC=CC1=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
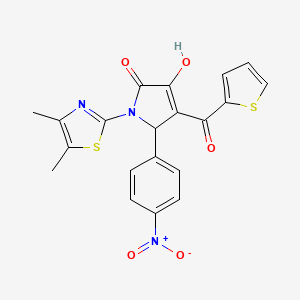
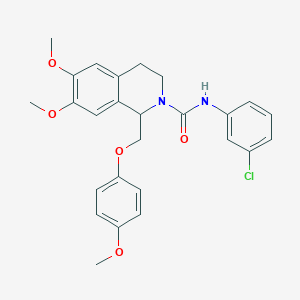
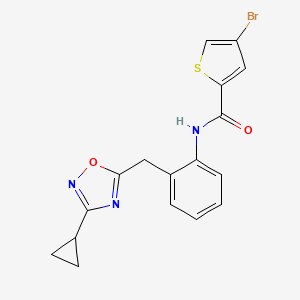
![4-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2716280.png)
![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)
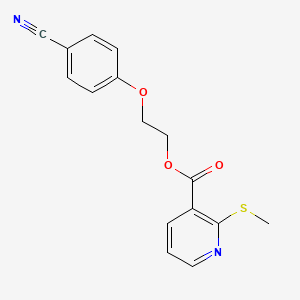
![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
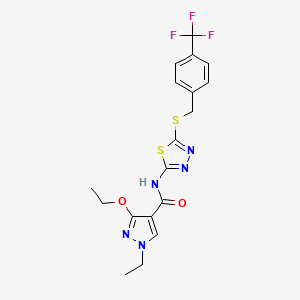
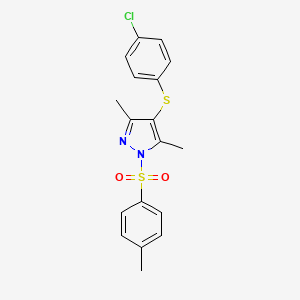
acetic acid](/img/structure/B2716291.png)
![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2716293.png)
